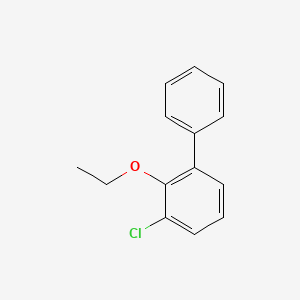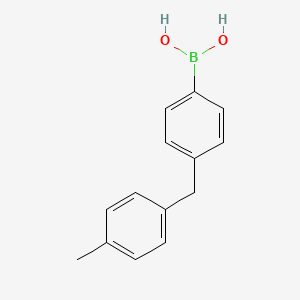
2,2-Dihydroxy-1-(3-propylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dihydroxy-1-(3-propylphenyl)ethanone is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of two hydroxyl groups and a ketone group attached to a phenyl ring substituted with a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dihydroxy-1-(3-propylphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-propylphenol with glyoxylic acid under acidic conditions, followed by oxidation to form the desired product. Another method includes the use of Friedel-Crafts acylation of 3-propylphenol with oxalyl chloride, followed by hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyl or ketone groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, reduced ketones.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2-Dihydroxy-1-(3-propylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dihydroxy-1-(3-propylphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ketone group can participate in nucleophilic addition reactions, affecting enzyme function and other biochemical processes.
Comparación Con Compuestos Similares
- 1-(2,4-Dihydroxy-3-propylphenyl)ethanone
- 1-(2,6-Dihydroxy-3-propylphenyl)ethanone
- 2,2-Dihydroxy-1-phenyl(2H)ethanone
Comparison: 2,2-Dihydroxy-1-(3-propylphenyl)ethanone is unique due to the specific positioning of the hydroxyl and propyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2,2-dihydroxy-1-(3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-2-4-8-5-3-6-9(7-8)10(12)11(13)14/h3,5-7,11,13-14H,2,4H2,1H3 |
Clave InChI |
LAEFTDYFJTYSCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC=C1)C(=O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)



![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)



